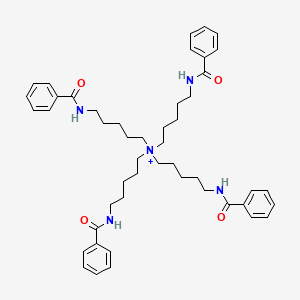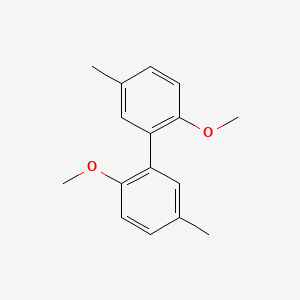
Hexanoic acid, 4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 4-methylene- is an organic compound with the molecular formula C7H12O2 It is a derivative of hexanoic acid, characterized by the presence of a methylene group at the fourth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-methylene- can be synthesized through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and subsequent hydrolysis and decarboxylation steps .
Industrial Production Methods
Industrial production of hexanoic acid, 4-methylene- often involves large-scale synthesis using similar principles as the malonic ester synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 4-methylene- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexanoic acid, 4-methylene- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 4-methylene- involves its interaction with specific molecular targets and pathways. The methylene group allows for unique reactivity, enabling the compound to participate in various biochemical processes. Its effects are mediated through interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
Hexanoic acid, 4-methylene- can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the methylene group, resulting in different chemical properties and reactivity.
4-Methylhexanoic acid: Contains a methyl group instead of a methylene group, leading to variations in its chemical behavior.
Hexanoic acid, 4-methyl-: Another derivative with distinct properties due to the presence of a methyl group.
Conclusion
Hexanoic acid, 4-methylene- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
13722-73-1 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-methylidenehexanoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h2-5H2,1H3,(H,8,9) |
Clave InChI |
SLXSYFSPLZPELJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



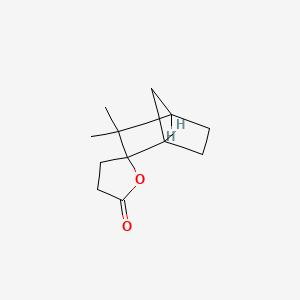

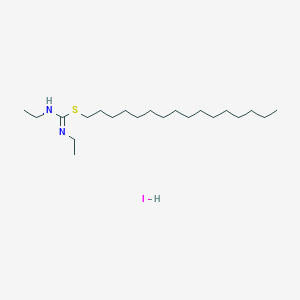


![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
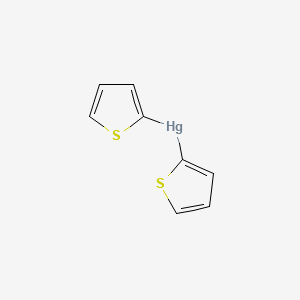

![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)


